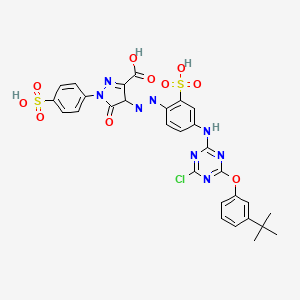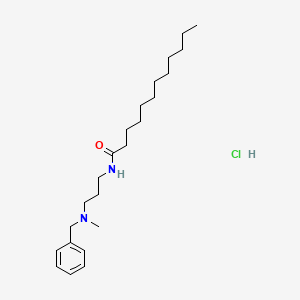
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dodecanamide backbone with a substituted propyl group containing a methyl(phenylmethyl)amino moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the dodecanamide backbone, which can be achieved through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions. The resulting dodecanamide is then subjected to further functionalization.
The introduction of the N-(3-(methyl(phenylmethyl)amino)propyl) group can be accomplished through a series of reactions. For example, the propyl group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide. The methyl(phenylmethyl)amino moiety can be added through reductive amination, where a primary amine reacts with a benzyl ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes or specific receptors, influencing signaling pathways and cellular responses. The molecular targets and pathways involved can vary, but they often include interactions with proteins and lipids.
Comparison with Similar Compounds
Similar Compounds
N-Methyldodecanamide: Similar in structure but lacks the substituted propyl group.
Dodecanamide, N-propyl-: Similar backbone but different substituents on the nitrogen atom.
1-Dodecanamine, N,N-dimethyl-: Contains a similar dodecyl chain but different functional groups.
Uniqueness
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
133783-72-9 |
|---|---|
Molecular Formula |
C23H41ClN2O |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C23H40N2O.ClH/c1-3-4-5-6-7-8-9-10-14-18-23(26)24-19-15-20-25(2)21-22-16-12-11-13-17-22;/h11-13,16-17H,3-10,14-15,18-21H2,1-2H3,(H,24,26);1H |
InChI Key |
UYFXTYZYDQTXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


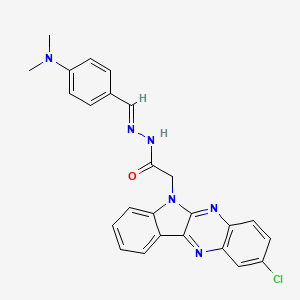
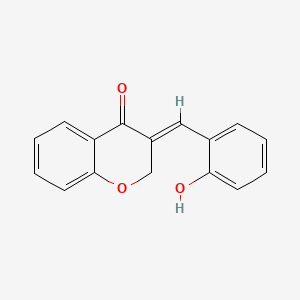
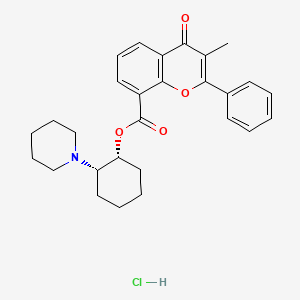
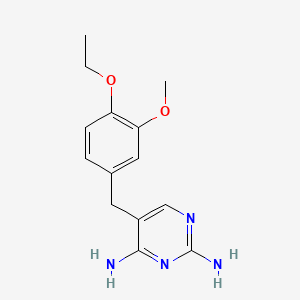
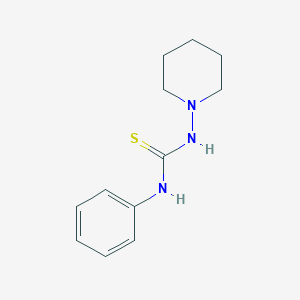
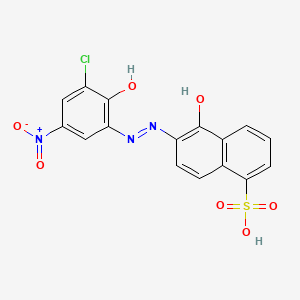



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

